Vildagliptin Carboxylic Acid Metabolite, also known as M20.7, is a significant metabolite of vildagliptin, a drug primarily utilized in the management of type 2 diabetes. As a dipeptidyl peptidase-4 inhibitor, vildagliptin enhances insulin secretion and reduces glucagon levels, thereby lowering blood glucose levels. The carboxylic acid metabolite arises from the hydrolysis of the nitrile group in vildagliptin and is one of the major metabolites found in plasma, accounting for approximately 55% of the total plasma radioactivity after administration of the drug .
Vildagliptin was developed by Novartis and has been registered for use since 2008. It is marketed under the brand name Galvus and is prescribed either as monotherapy or in combination with other antidiabetic agents . The compound has undergone extensive pharmacokinetic studies to understand its absorption, metabolism, and excretion profiles.
Vildagliptin Carboxylic Acid Metabolite belongs to the class of carboxylic acids derived from amino acid amides. It is categorized under metabolites resulting from drug metabolism processes, specifically those involving hydrolysis reactions.
The synthesis of Vildagliptin Carboxylic Acid Metabolite can be traced through metabolic pathways rather than traditional synthetic routes. The primary method involves the hydrolysis of vildagliptin’s nitrile group. This transformation does not rely on cytochrome P450 enzymes but occurs through alternative metabolic pathways, making it distinct from many other drug metabolites .
The hydrolysis process leads to the formation of M20.7 through a series of enzymatic reactions primarily facilitated by human dipeptidyl peptidase-4 enzymes. This pathway highlights the compound's reliance on biological systems for its synthesis rather than chemical laboratory techniques.
The molecular structure of Vildagliptin Carboxylic Acid Metabolite features a carboxylic acid functional group derived from the original nitrile group present in vildagliptin. The structural formula can be represented as follows:
This indicates that the compound retains the core structure of vildagliptin while incorporating an additional oxygen atom from the carboxylic acid group.
The primary chemical reaction involved in the formation of Vildagliptin Carboxylic Acid Metabolite is hydrolysis:
This reaction typically occurs in physiological conditions and is facilitated by specific enzymes rather than requiring harsh chemical conditions or catalysts commonly used in synthetic organic chemistry.
The mechanism by which Vildagliptin Carboxylic Acid Metabolite exerts its effects involves its role as a product of vildagliptin metabolism. While vildagliptin itself inhibits dipeptidyl peptidase-4, M20.7 may also influence biological pathways related to inflammation and liver function .
Research indicates that M20.7 can induce mRNA expression levels associated with inflammatory responses in human cell lines, suggesting a potential role in modulating immune responses .
Relevant analyses have shown that Vildagliptin Carboxylic Acid Metabolite retains significant stability compared to its parent compound under standard conditions .
Vildagliptin Carboxylic Acid Metabolite serves several important roles in scientific research:
The carboxylic acid metabolite M20.7 (also designated LAY151) is generated primarily through hydrolysis of vildagliptin's cyano group (–CN → –COOH). Contrary to initial expectations, the primary enzyme responsible for this biotransformation is dipeptidyl peptidase-4 (DPP-4)—the very pharmacological target of vildagliptin. DPP-4 demonstrates intrinsic amidase-like activity toward vildagliptin, catalyzing the hydrolytic cleavage of the cyano group to form the carboxylic acid derivative. This enzymatic activity was confirmed through:
This paradoxical role of DPP-4—as both drug target and primary metabolizing enzyme—underscores its dual biological function in vildagliptin pharmacology.
Hydrolytic efficiency varies significantly across species due to differential DPP-4 expression and activity:
Table 1: Species Variability in Vildagliptin Hydrolysis to M20.7
Species | M20.7 Formation Rate (pmol/h/mg protein) | DPP-4 Activity (nmol/min/mg) | Sitagliptin Inhibition (%) |
---|---|---|---|
Human | 0.64 ± 0.05 | 0.41 ± 0.02 | 88.0 |
Rat | 1.89 ± 0.21 | 1.63 ± 0.14 | 95.7 |
Mouse | 1.95 ± 0.30 | 1.79 ± 0.20 | 97.3 |
Key findings:
Multiple lines of evidence confirm cytochrome P450 (CYP) enzymes play no significant role in M20.7 biosynthesis:
This CYP-independence confers a key pharmacokinetic advantage: Vildagliptin avoids interactions with CYP inhibitors/inducers (e.g., ketoconazole, rifampicin), enhancing its safety in polypharmacy scenarios [1].
Despite structural similarity between cyano hydrolysis and nitrilase reactions, human nitrilase-like proteins (NIT1, NIT2) are not involved in M20.7 biosynthesis:
This specificity confirms DPP-4’s unique role in initiating vildagliptin’s primary metabolic pathway.
While M20.7 dominates vildagliptin metabolism, minor pathways generate pharmacologically inert metabolites:
Table 2: Secondary Metabolites of Vildagliptin in Humans
Metabolite | Pathway | Structure Modification | Relative Abundance | Enzymatic System |
---|---|---|---|---|
M20.2 | Glucuronidation | Pyrrolidine ring glucuronide | 2.1% of dose | UGT2B7 |
M15.3 | Amide bond hydrolysis | Adamantyl-glycine cleavage | 3.8% of dose | Esterases/proteases |
M20.9/M21.6 | Pyrrolidine oxidation | Hydroxylation/Carboxylation | ≤1.5% of dose | Flavin monooxygenases |
Characteristics and implications:
Collectively, these pathways account for <7% of vildagliptin disposition and do not contribute to glucose-lowering effects. Their inert nature minimizes off-target pharmacology and toxicity risks.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0